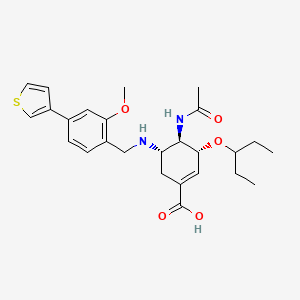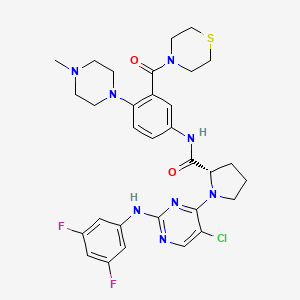
Trk/alk-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trk/alk-IN-1 is a potent dual inhibitor of tropomyosin receptor kinase (TRK) and anaplastic lymphoma kinase (ALK). These kinases are implicated in various malignancies, making this compound a valuable compound in cancer research and treatment .
Méthodes De Préparation
The synthesis of Trk/alk-IN-1 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods focus on optimizing these conditions to scale up the synthesis while maintaining the compound’s efficacy .
Analyse Des Réactions Chimiques
Trk/alk-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Applications De Recherche Scientifique
Trk/alk-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of TRK and ALK kinases. In biology and medicine, it is employed in cancer research to understand the molecular mechanisms of kinase inhibition and to develop targeted therapies. In the industry, this compound is used in the development of new drugs and therapeutic agents .
Mécanisme D'action
Trk/alk-IN-1 functions as an ATP competitor, inhibiting the activity of TRK and ALK kinases. This inhibition suppresses cancer cell proliferation by blocking downstream signaling pathways, including the mitogen-activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ pathways. The inhibition of these pathways shifts the balance in favor of apoptosis, resulting in tumor shrinkage .
Comparaison Avec Des Composés Similaires
Trk/alk-IN-1 is compared with other similar compounds such as larotrectinib, entrectinib, and repotrectinib. While these compounds also inhibit TRK and ALK kinases, this compound is unique in its dual inhibition capability and its efficacy against multiple drug-resistant mutations. This makes it a valuable compound in overcoming resistance in cancer treatment .
Propriétés
Formule moléculaire |
C31H35ClF2N8O2S |
|---|---|
Poids moléculaire |
657.2 g/mol |
Nom IUPAC |
(2S)-1-[5-chloro-2-(3,5-difluoroanilino)pyrimidin-4-yl]-N-[4-(4-methylpiperazin-1-yl)-3-(thiomorpholine-4-carbonyl)phenyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H35ClF2N8O2S/c1-39-7-9-40(10-8-39)26-5-4-22(18-24(26)30(44)41-11-13-45-14-12-41)36-29(43)27-3-2-6-42(27)28-25(32)19-35-31(38-28)37-23-16-20(33)15-21(34)17-23/h4-5,15-19,27H,2-3,6-14H2,1H3,(H,36,43)(H,35,37,38)/t27-/m0/s1 |
Clé InChI |
NZIBMWIIYQHEQI-MHZLTWQESA-N |
SMILES isomérique |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)[C@@H]3CCCN3C4=NC(=NC=C4Cl)NC5=CC(=CC(=C5)F)F)C(=O)N6CCSCC6 |
SMILES canonique |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3CCCN3C4=NC(=NC=C4Cl)NC5=CC(=CC(=C5)F)F)C(=O)N6CCSCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z,5E)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-3-ethyl-5-(3-methyl-1,3-thiazolidin-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B12397607.png)
![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397615.png)

![[3,5 Diiodo-Tyr7] Peptide T](/img/structure/B12397621.png)

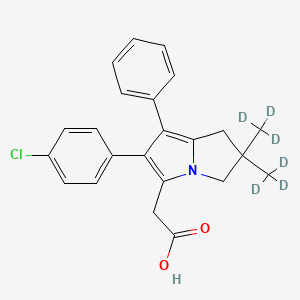
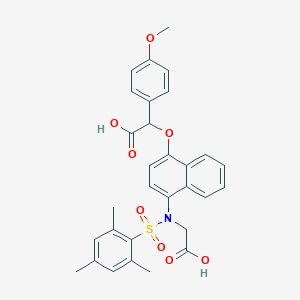
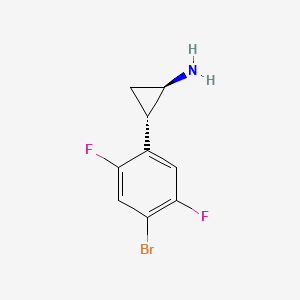
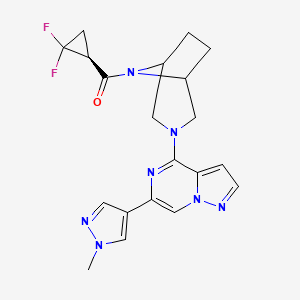
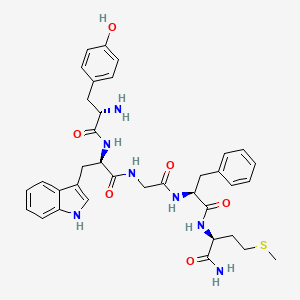


![2-[(4R,7S,10S,13S,16S,19R,22S,28R,31S,34S,37R)-31-benzyl-10-[(2S)-butan-2-yl]-19-butyl-13,22-bis(3-carbamimidamidopropyl)-4-[[(2S)-1-[(2S,5R)-2-(3-carbamimidamidopropyl)-5-carbamoyl-3-oxopiperazin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-37-(heptanoylamino)-7-(hydroxymethyl)-34-(1H-imidazol-5-ylmethyl)-28-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-16-yl]acetic acid](/img/structure/B12397677.png)
